molecular formula C6H6O2 B1680541 Resorcinol CAS No. 108-46-3

Resorcinol

Cat. No.: B1680541
CAS No.: 108-46-3
M. Wt: 110.11 g/mol
InChI Key: GHMLBKRAJCXXBS-UHFFFAOYSA-N
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Description

Resorcinol, also known as benzene-1,3-diol or m-dihydroxybenzene, is an organic compound with the chemical formula C6H4(OH)2. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). This compound appears as white or light pink crystals and is known for its antiseptic and disinfectant properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, nitro compounds, sulfonic acids.

    Condensation Reagents: Formaldehyde, acetone.

Major Products:

    Dihydrothis compound: Formed through partial hydrogenation.

    This compound-Formaldehyde Resins: Produced via condensation with formaldehyde.

Comparison with Similar Compounds

Comparison:

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

benzene-1,3-diol
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InChI

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H
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InChI Key

GHMLBKRAJCXXBS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)O)O
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Molecular Formula

C6H6O2
Record name RESORCINOL
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Related CAS

26982-54-7, 6025-45-2 (di-hydrochloride salt)
Record name 1,3-Benzenediol, homopolymer
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DSSTOX Substance ID

DTXSID2021238
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Molecular Weight

110.11 g/mol
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Physical Description

Resorcinol is a very white crystalline solid that becomes pink on exposure to light if not completely pure. Burns although ignition is difficult. Density approximately 1.28 g / cm3. Irritating to skin and eyes. Toxic by skin absorption. Used to make plastics and pharmaceuticals., Liquid; Other Solid; Pellets or Large Crystals, White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]; [NIOSH], Solid, WHITE CRYSTALS. TURNS PINK ON EXPOSURE TO AIR AND LIGHT OR ON CONTACT WITH IRON., White needle-like crystals, White needles, plates, crystals, flakes, or powder with a faint odor. Turns pink on exposure to light if not completely pure., White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]
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Boiling Point

531 to 536 °F at 760 mmHg (NTP, 1992), 280 °C, but volatilizes at lower temperature and is slightly volatile with steam, 178.00 °C. @ 16.00 mm Hg, 280 °C, 531 °F
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Flash Point

261 °F (NTP, 1992), 261 °F, 261 °F (Closed cup), 127 °C (261 °F) (Closed cup), 261 °F (127 °C) (Closed cup), 127 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), In water, 7.17X10+5 mg/L at 25 °C, 1 g dissolves in 0.9 mL water at room temperature, 0.2 mL water at 80 °C, 1 g dissolves in 0.9 mL alcohol; freely soluble in ether, glycerol; slightly soluble in chloroform, Very soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, Soluble in DMSO /dimethyl sulfoxide/, acetone at greater than or equal to 100 mg/mL at 18 °C, 717 mg/mL at 25 °C, Solubility in water, g/100ml: 140, soluble in water, moderately soluble (in ethanol), 110%
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.278 g/cu cm at 20 °C, Density of saturated air: 1.0739 (Air = 1); Percent in saturated air: 2.64% by volume (25 °C), Density, solid (g/cu cm; 20 °C): 1.278 (alpha-phase), 1.327 (beta phase); Density aqueous solution (5.0 mol/L, 20 °C): 1.1101 g/cu cm, 1.28 g/cm³, 1.27 at 68 °F, 1.27
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Vapor Density

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), 3.79
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Vapor Pressure

1 mmHg at 227.1 °F ; 0.0002 mmHg at 77 °F (NTP, 1992), 0.000489 [mmHg], Vapor pressure = 1 mm Hg at 108.4 °C, 4.89X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.065, 0.0002 mmHg at 77 °F, (77 °F): 0.0002 mmHg
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Record name Resorcinol
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Mechanism of Action

Data regarding the specific mechanisms of action of resorcinol does not appear to be readily accessible in the literature. Nevertheless, the effectiveness of the agent in treating various topical, dermatological conditions by eliciting antibacterial and keratolytic actions appears to stem from resorcinol's propensity for protein precipitation. In particular, it appears that resorcinol indicated for treating acne, dermatitis, or eczema in various skin care topical applications and peels revolves around the compound's ability to precipitate cutaneous proteins from the treated skin., In animal studies resorcinol failed to induce thyroid gland (TG) toxicity, unless pharmacokinetic/toxicokinetic (PK/TK) conditions were manipulated (e.g., injection of resorcinol in oil or application in a slow release formulation). A recently completed two-generation reproductive toxicity study in rats did not detect any adverse effects on either reproductive or TG end points. Resorcinol intake via drinking water up to the palatability limit had resulted in average daily intakes (mg/kg) of 233 in F0 and F1 males and 304 (premating/gestation) or 660 (lactation) in females. Free resorcinol in blood plasma was barely detectable in a few parental animals, indicating rapid metabolism. This short review communication offers a perspective on compromised human skin barrier function as a likely cause of drastic increases in resorcinol absorption. In conjunction with multiple daily applications over many months to hyperemic, inflamed, and lesioned human skin much higher absorption was likely responsible for the reported human TG toxicity., Phenols oxidizable to quinones cause cessation of protoplasmic streaming in nitella & elodea canadensis, also inhibiting adenosine triphosphatase activity. /Phenols/
Record name Resorcinol
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Record name RESORCINOL
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Impurities

Technical /USP/ grade resorcinol has 99% min resorcinol content & contains small amt of phenol & catechol as impurities. In japan, technical resorcinol has ... fp of 108.5 °C min; 0.5% max water; & 0.1% max residue on ignition. Chief impurities are other hydroquinone isomers., Maximum limits of impurities: Residue after ignition (0.01%), Insoluble matter (0.005%), Acidity (0.02%), Diresorcinol and Phenol (0.001%).
Record name RESORCINOL
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Color/Form

White needle-like crystals, Needles from benzene; platelets from water, Rhombic tablets and pyramids, Platelets from ethanol. Very white crystals, For more Color/Form (Complete) data for RESORCINOL (6 total), please visit the HSDB record page.

CAS No.

108-46-3
Record name RESORCINOL
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Record name Resorcinol
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Record name Resorcinol [USP]
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Record name resorcinol
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Record name 1,3-Benzenediol
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Record name Resorcinol
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Record name RESORCINOL
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Record name RESORCINOL
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Melting Point

228 to 232 °F (NTP, 1992), 109.8 °C, Heat of fusion at mp: 21.0 kJ/mol; Heat of vaporization (kJ/mol): 78.2 at 110 °C, 75.2 at 150 °C, 72.0 at 190 °C, 111 °C, 110 °C, 228-232 °F, 228 °F
Record name RESORCINOL
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Record name RESORCINOL
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Record name Resorcinol
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Synthesis routes and methods I

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.
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m- and p-DHP
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[Compound]
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sodium salts
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Synthesis routes and methods II

Procedure details

Thoroughly mixed were 50 parts of an anionic water-soluble polymer (a 20 wt. % aqueous solution; viscosity: 300 cps) having a monomer composition of 55 mole % acrylic acid, 40 mole % acrylonitrile and 5 mole % of 2-acrylamido-2-methylpropanesulfonic acid and obtained by radical-polymerizing the monomers in an aqueous system, 10 parts of urea, 1 part of resorcin and 250 parts of water. The pH of the resultant mixture was adjusted to 3.3 with a 20% aqueous NaOH solution. Then, as core materials, 200 parts of phenylxylylethane ("Hisol SAS-296", product of Nippon Petrochemical Co., Ltd.) containing 3 wt. % of Crystal Violet Lactone and 0.8 wt. % of Benzoyl Leuco Methylene Blue, both dissolved in the phenylxylylethane, were added. The resultant mixture was emulsified using a Homo-Mixer at 9,000 rpm. Three minutes later, there was obtained a stable o/w-type emulsion having an average droplet size of 4.0 micrometers. Twenty-five parts of formalin (a 37% aqueous solution of formaldehyde) were then added to the above system. The system was heated to 60° C. with stirring. While continuing the stirring, the system was held at this temperature for 4 hours to provide microcapsules having dense wall films, which were made of a urea-formaldehyde resin, around the core material. The system was then cooled, and a 28% aqueous ammonia solution was added little by little with stirring to raise the pH of the system to 8.5. Thus, the smell of formaldehyde was completely wiped off from the system. The thus-obtained microcapsule slurry had a solid content of 43 wt. % and a low viscosity of 85 cps. No substantial viscosity changes were observed on the slurry over a pH range of from pH 3.3 (at the time of condensation) to pH 8.5 (after removal of formaldehyde).
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Synthesis routes and methods III

Procedure details

A mixture of five parts by weight of sodium hydroxide and one part by weight of phenol dissolved in a minimum amount of water was stirred together until all of the phenol had been converted to its sodium salt. Then a solution of nickel (II) nitrate was added, the quantity of nickel ion being 0.01 mole per mole of phenol. This mixture was heated under vacuum (about 1 mm Hg) in a platinum crucible at about 150°-200° C. until all of the water was removed and then heated to 395° C. for two hours while still under vacuum. Shortly before the melting point of the mixture was reached, the green color of the nickel turned black indicating that the nickel had been reduced to nickel metal or converted to a black oxide. As soon as the mixture melted, evolution of gas began and continued during the entire heating period. After cooling to room temperature, the mixture was dissolved in water, and the solution was adjusted to pH 7 with sulfuric acid. After thorough extraction with ether, the pH of the solution was lowered to 2, and another extraction with ether was conducted. The ether extracts were dried and then evaporated to dryness. The residue of the extract at pH 7 weighed 1.20 times the weight of the phenol charged while the pH 2 residue weighed 0.05 times the weight of phenol charged. Thin layer chromotograms (TLC) of the pH 7 residue showed that 40% of the phenol charged remained and that resorcinol, 3,3'-biphenol (3,3'-dihydroxybiphenyl), and 2,3'-biphenol in 2.5%, 3.5% and about 1% yields respectively were obtained. The biphenols were identified by comparison of their Rf values and their infrared spectra with authentic samples. A trace of 2,2'-biphenol, identified by its Rf, was also formed. When this experiment is conducted without the nickel catalyst, some gas evolution is observed but much less than that with the nickel, and only traces of the products mentioned are formed.
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Synthesis routes and methods IV

Procedure details

40 parts by weight of carbon black grafted with styrene "GP-E-3" (manufactured by Ryoyu Kogyo K. K.), which contains 40% by weight of styrene monomer, 30% by weight of polystyrene and 30% by weight of grafted carbon black, 1.5 parts by weight of charge control agent of negative charging type 3-methyl-5-nitroimidazole, 4.5 parts by weight of lauroyl peroxide, 9.0 parts by weight of tolylene diisocyanate "Coronate T-100" (mfd. by Nippon Polyurethane Industry Co., Ltd.) and 0.5 part by weight of phenyl isocyanate were added to a mixture of 50 parts by weight of styrene with 35 parts by weight of 2-ethylhexyl acrylate and 0.9 part by weight of divinylbenzene to prepare a polymerizable composition. The polymerizable composition was added to 800 g of a 4 wt. % solution of calcium phosphate in an aqueous colloid previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition became 30 % by weight based on the total of the aqueous colloid solution and the polymerizable composition. The mixture was dispersed and emulsified on a TK Homomixer mfd. by Tokushu Kika Kogyo Co., Ltd. at 10,000 rpm at 5° C. for 2 min. A four neck glass lid was placed on the flask and fitted with a reflux condenser, a thermometer, a dropping funnel having a nitrogen-inlet tube and a stainless steel stirring rod. The flask was placed in an electric mantle. A mixed solution of 24.0 g of resorcinol, 3.0 g of m-aminophenol, 2.2 g of t-butyl alcohol, 0.5 g of 1,4-diazabicyclo[2.2.2]-octane and 40 g of deionized water was prepared and added dropwise into the flask through the dropping funnel while stirring over a period of 30 min. Then the temperature was elevated to 85° C. while continuing the stirring under nitrogen and the reaction was conducted for 10 h. After cooling the reaction mixture, the dispersant was dissolved by adding 10% aqueous hydrochloric acid solution, and the mixture was filtered. The residue was washed with water, dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg, and classified by means of an air classifier to give an encapsulated toner having an average particle diameter of 9 μm wherein the shell comprises a resin having thermally dissociable urethane bonds. The glass transition point of the resin in the core material of the encapsulated toner and the softening point of the encapsulated toner were 32.0° C. and 129.5° C., respectively.
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40 g
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50
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Synthesis routes and methods V

Procedure details

A 1 liter four-necked flask, provided with mechanical stirrer, dropping funnel, thermometer and reflux condenser was charged with a mixture of 30 grams of sodium methylate and 400 grams of diethylene glycol diethyl ether. During the course of 1 hour at 25° C 48 grams of 5-oxohexanoic acid methyl ester were uniformly added. When the ester addition was terminated, gas chromatographic analysis indicated that the ester had completely reacted. Next, the reaction mixture was acidified to pH 3.5 by adding 46 ml of concentrated hydrochloric acid and the formed crystalline sodium chloride was filtered off with suction. Gas chromatographic analysis of the filtrate indicated a yield of cyclohexanedione-1,3 of 35.0 grams ≈ 94 %. 75 g of the filtrate which, according to gas chromatographic analysis, contained 6 grams of cyclohexane-dione-1,3 were added, over a period of 1 hour, to a dehydrogenation mixture heated to 185° - 190° C and consisting of 50 ml diethylene glycol diethyl ether and 1 gram of catalyst (0.1 gram palladium on 0.9 gram of carbon). As soon as the development of gas was terminated (1210 ml), the reaction mixture was cooled while flushing with nitrogen, the catalyst was filtered off with suction, washed with a little diethylene glycol diethyl ether, the filtrate was analyzed by gas chromatography and then distilled under reduced pressure. After a solvent fraction (boiling point under 15 mm Hg 78- 84° C) and a small amount of phenol, pure resorcinol was obtained.
Name
sodium methylate
Quantity
30 g
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reactant
Reaction Step One
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400 g
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Reaction Step One
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48 g
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ester
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resorcinol
Reactant of Route 2
Resorcinol
Reactant of Route 3
Resorcinol
Reactant of Route 4
Resorcinol
Reactant of Route 5
Resorcinol
Reactant of Route 6
Resorcinol
Customer
Q & A

Q1: What is the molecular formula and weight of resorcinol?

A1: this compound has the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol.

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: Several spectroscopic techniques can be employed to characterize this compound:

  • Infrared (IR) spectroscopy: IR spectroscopy helps identify the functional groups present in this compound, such as the characteristic O-H and C-H stretching vibrations. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify this compound based on its fragmentation pattern, revealing key ions at m/z 110 (molecular ion), 82, 81, 69, 53, and 39. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides information about the structure and bonding environment of this compound, revealing the chemical shifts and coupling constants of the hydrogen and carbon atoms. []

Q3: How does this compound perform under various conditions, and what are its common applications?

A3: this compound exhibits good stability under a wide range of conditions, making it suitable for diverse applications:

  • Resins and Adhesives: this compound is a key component in the synthesis of this compound-formaldehyde (RF) resins, widely used as adhesives in the wood industry due to their excellent water resistance and bonding strength. [, ] The incorporation of this compound into these resins enhances their curing process and overall performance. [, ]
  • Polymer Synthesis: this compound serves as a building block for various polymers, including polyesters, polycarbonates, and polyurethanes, imparting desirable properties to the final materials. []
  • Pharmaceuticals: this compound derivatives find applications in pharmaceuticals, with examples including antiseptics, disinfectants, and topical medications for skin conditions like acne and eczema. []

Q4: Does this compound exhibit any catalytic properties?

A4: While not a traditional catalyst, certain this compound derivatives demonstrate catalytic antioxidant activity. For instance, (alkyltelluro)resorcinols exhibit enhanced glutathione peroxidase-like activity, catalyzing the reduction of hydrogen peroxide in the presence of thiophenol with greater efficiency than diphenyl diselenide. []

Q5: How do structural modifications to the this compound molecule impact its activity and properties?

A5: Modifying the this compound structure can significantly alter its activity and properties:

  • Alkyl Chain Length: Introducing alkyl chains to the this compound core can influence its lipophilicity and biological activity. For example, longer alkyl chains in this compound derivatives generally enhance their selectivity towards cannabinoid CB(2) receptors. []
  • Chlorine Substitution: Chlorination of this compound affects its reactivity with chlorine. While intrinsic reactivity decreases with increased chlorine substitution, the apparent reactivity increases, suggesting a complex interplay between electronic and steric factors. []

Q6: What are the known toxicological effects of this compound?

A6: this compound can be toxic at high concentrations. Studies have shown that high concentrations of this compound negatively impact bovine spermatozoa motility. [] The specific effects depend on the concentration and duration of exposure.

Q7: What analytical methods are commonly used to quantify this compound?

A7: Several methods are employed for this compound quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying this compound in various matrices, including waste water. []
  • Dual-Wavelength Spectrophotometry: This method leverages the absorbance properties of this compound at specific wavelengths to determine its concentration in solutions like compound this compound lotion. []
  • Titration: Classical titration methods, such as those using potassium bromate (KBrO3) and potassium bromide (KBr), can be employed to determine the purity of this compound samples. []

Q8: What is the environmental impact of this compound, and how can it be mitigated?

A8: this compound can pose environmental risks if released into the environment. Research has identified bacteria like Rhodococcus opacus strain RW, isolated from the gut of termites, which exhibit the ability to degrade this compound, highlighting potential bioremediation strategies. []

Q9: What research infrastructure and resources are essential for studying this compound and its derivatives?

A9: Effective research on this compound requires a multidisciplinary approach, leveraging tools and resources from various fields:

  • Computational Chemistry: Computational tools and software are invaluable for simulating reactions, predicting molecular properties, and developing quantitative structure-activity relationship (QSAR) models for this compound derivatives. []

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